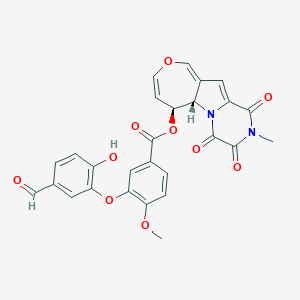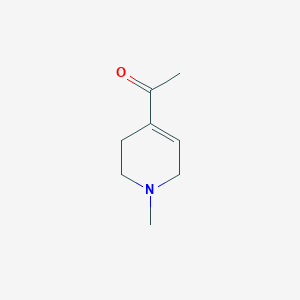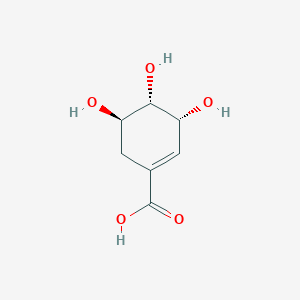
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- is a chemical compound that is commonly used in scientific research. This compound is also known as BCNU and is classified as an alkylating agent. BCNU has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma.
Mecanismo De Acción
The mechanism of action of BCNU involves the binding of the compound to DNA. BCNU forms covalent bonds with the DNA molecule, which leads to the formation of cross-links between the DNA strands. These cross-links prevent DNA replication and transcription, which ultimately leads to cell death. The mechanism of action of BCNU is complex and involves various biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of BCNU are complex and depend on the dose and duration of exposure. BCNU has been shown to cause DNA damage, which leads to cell death. BCNU also affects the immune system, causing immunosuppression. BCNU can also cause gastrointestinal toxicity, pulmonary toxicity, and renal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BCNU in lab experiments has several advantages. BCNU is a potent chemotherapeutic agent that can be used to study the effects of DNA damage on cell survival. BCNU can also be used to study the mechanism of action of alkylating agents. However, the use of BCNU in lab experiments has several limitations. BCNU is a toxic compound that requires specialized equipment and expertise for handling. The use of BCNU in lab experiments also requires ethical considerations, as the compound is a potent chemotherapeutic agent.
Direcciones Futuras
For the use of BCNU in scientific research include the development of new analogs, combination therapy, and nanotechnology-based drug delivery systems.
Métodos De Síntesis
The synthesis of BCNU involves the reaction of 6-benzofuranamine with 2-chloroethyl nitrate. This reaction leads to the formation of BCNU, which is a yellow crystalline solid. The synthesis of BCNU is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
BCNU has been extensively used in scientific research, particularly in the field of cancer research. BCNU is an alkylating agent that binds to DNA and disrupts its replication and transcription. This property of BCNU makes it an effective chemotherapeutic agent for the treatment of cancer. BCNU has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma.
Propiedades
Número CAS |
109143-17-1 |
|---|---|
Nombre del producto |
6-Benzofuranamine, N,N-bis(2-chloroethyl)-2-nitro- |
Fórmula molecular |
C12H12Cl2N2O3 |
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-6-amine |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-3-5-15(6-4-14)10-2-1-9-7-12(16(17)18)19-11(9)8-10/h1-2,7-8H,3-6H2 |
Clave InChI |
NMKYRFZKXFBXRZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C1N(CCCl)CCCl)OC(=C2)[N+](=O)[O-] |
Otros números CAS |
109143-17-1 |
Sinónimos |
6-(BIS(2-CHLOROETHYL)AMINO)-2-NITROBENZOFURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)




![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)